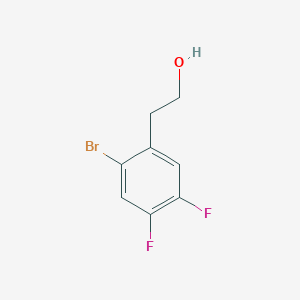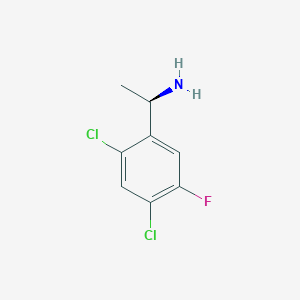
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom on a phenyl ring, along with an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Chiral Amine Formation: The chiral center is introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve large-scale halogenation reactions followed by chiral resolution using techniques such as crystallization or chromatography to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine involves interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance binding affinity and specificity towards these targets, influencing biological pathways and exerting desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2,4-Dichlorophenyl)ethan-1-amine: Lacks the fluorine atom.
®-1-(2,4-Difluorophenyl)ethan-1-amine: Lacks one chlorine atom.
®-1-(2,4-Dichloro-5-methylphenyl)ethan-1-amine: Contains a methyl group instead of a fluorine atom.
Uniqueness
The unique combination of chlorine and fluorine atoms in ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C8H8Cl2FN |
|---|---|
Molekulargewicht |
208.06 g/mol |
IUPAC-Name |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
UUGIXMDBIAKDBF-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



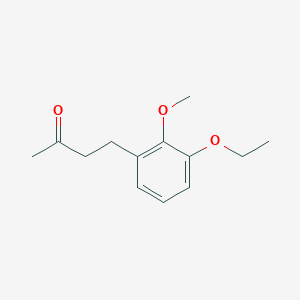
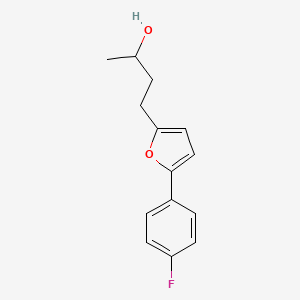

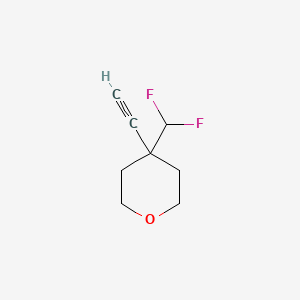





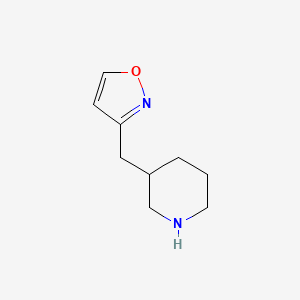
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
